molecular formula C11H13N3O B7450417 2-Cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole

2-Cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole

Cat. No.: B7450417
M. Wt: 203.24 g/mol
InChI Key: UAPCHRRIMDDYJC-UHFFFAOYSA-N
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Description

2-Cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of cyclobutyl, pyrazolyl, and oxazole rings. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclobutyl group introduction: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods.

    Oxazole ring formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide or nitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidized derivatives: Products with additional oxygen-containing functional groups.

    Reduced derivatives: Products with reduced oxazole rings.

    Substituted derivatives: Products with various functional groups introduced at the cyclobutyl or pyrazolyl rings.

Scientific Research Applications

2-Cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutyl-5-(1-methyltriazol-4-yl)-1,3-oxazole: Similar structure but with a triazole ring instead of a pyrazole ring.

    2-Cyclobutyl-5-(1-methylisoxazol-4-yl)-1,3-oxazole: Similar structure but with an isoxazole ring instead of a pyrazole ring.

Uniqueness

2-Cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole is unique due to its specific combination of cyclobutyl, pyrazolyl, and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclobutyl-5-(1-methylpyrazol-4-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-9(5-13-14)10-6-12-11(15-10)8-3-2-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPCHRRIMDDYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(O2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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